molecular formula C10H10N2O B1602747 2-(Quinoxalin-6-YL)ethanol CAS No. 473895-88-4

2-(Quinoxalin-6-YL)ethanol

Cat. No. B1602747
M. Wt: 174.2 g/mol
InChI Key: PSFSSWHTWIUCMW-UHFFFAOYSA-N
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Description

2-(Quinoxalin-6-YL)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is a derivative of quinoxaline, which is a heteroaromatic organic compound that is widely used in the synthesis of various biologically active compounds.

Mechanism Of Action

The mechanism of action of 2-(Quinoxalin-6-YL)ethanol is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of DNA synthesis, induction of apoptosis, and inhibition of oxidative stress. It has also been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.

Biochemical And Physiological Effects

2-(Quinoxalin-6-YL)ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Quinoxalin-6-YL)ethanol in lab experiments is its versatility. It can be used in various assays to study its potential in different applications. Additionally, it is relatively easy to synthesize and purify, making it readily accessible for research purposes. However, one of the main limitations of using this compound is its potential toxicity. Further studies are needed to determine its toxicity profile and safe dosage.

Future Directions

There are several future directions for the study of 2-(Quinoxalin-6-YL)ethanol. One of the main areas of research is the development of new drugs based on this compound. It has shown promising results in preclinical studies and may be a potential candidate for the development of new anticancer and antimicrobial drugs. Additionally, further studies are needed to determine its toxicity profile and safe dosage. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential in various applications.

Scientific Research Applications

2-(Quinoxalin-6-YL)ethanol has been extensively studied for its potential in various scientific research applications. One of the main applications of this compound is in the development of new drugs. It has been shown to have promising anticancer, antimicrobial, and antifungal properties. Additionally, it has been studied for its potential as an antioxidant, anti-inflammatory, and neuroprotective agent.

properties

IUPAC Name

2-quinoxalin-6-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-6-3-8-1-2-9-10(7-8)12-5-4-11-9/h1-2,4-5,7,13H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFSSWHTWIUCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594934
Record name 2-(Quinoxalin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinoxalin-6-YL)ethanol

CAS RN

473895-88-4
Record name 6-Quinoxalineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473895-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Quinoxalin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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